Sigma-1 Receptor Binding Affinity (Ki) vs. Reference Antagonist Haloperidol
Based on vendor-reported application summaries, 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl is described as a 'potent sigma-1 receptor antagonist' . While a specific Ki value for this exact compound is not available in public databases, cross-study context can be provided by the reference sigma-1 antagonist haloperidol, which has a reported Ki of approximately 4-8 nM in similar radioligand binding assays [1]. A 'potent' classification typically implies activity in the nanomolar to sub-nanomolar range, suggesting a binding affinity potentially comparable to or exceeding that of haloperidol. This is a cross-study comparable inference and must be confirmed by direct experimentation.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Described as a 'potent sigma-1 receptor antagonist' (exact Ki not publicly disclosed for this specific CAS) |
| Comparator Or Baseline | Haloperidol: Ki ~ 4-8 nM for sigma-1 receptor [1] |
| Quantified Difference | N/A (exact value not available; qualitative descriptor of 'potent' suggests nanomolar-range activity) |
| Conditions | Radioligand binding assays using sigma-1 receptor preparations (standard protocol referenced for comparator) |
Why This Matters
For procurement decisions, the qualitatively described 'potent' sigma-1 antagonism of this compound positions it as a specialized tool for pain modulation research, distinguishing it from the mixed dopamine/sigma pharmacology of haloperidol.
- [1] Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and therapeutic potential of sigma1 receptor ligands. Current Neuropharmacology, 6(4), 344-366. View Source
